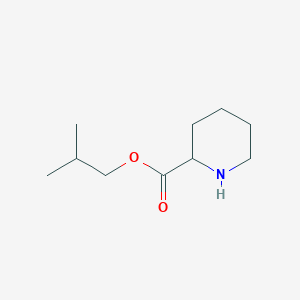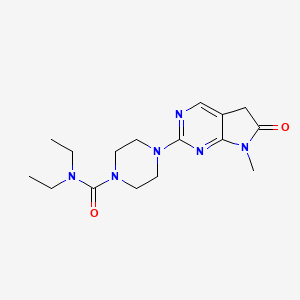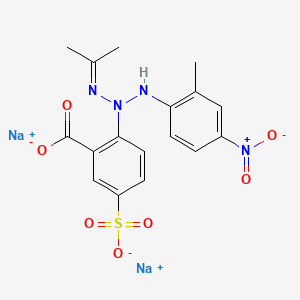
2-Methylpropyl 2-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl 2-piperidinecarboxylate typically involves the esterification of 2-piperidinecarboxylic acid with 2-methylpropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
2-Piperidinecarboxylic acid+2-Methylpropanol→2-Methylpropyl 2-piperidinecarboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and productivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl 2-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methylpropyl 2-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may interact with neurotransmitter receptors in the nervous system, influencing signal transmission and potentially providing therapeutic benefits .
Comparison with Similar Compounds
Icaridin (Picaridin): Another piperidine derivative used as an insect repellent.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Piperidinone: A related compound with applications in organic synthesis and drug development
Uniqueness: 2-Methylpropyl 2-piperidinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its structural features make it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
CAS No. |
1247097-05-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-methylpropyl piperidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-13-10(12)9-5-3-4-6-11-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
TWJFDJGUHHOFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















